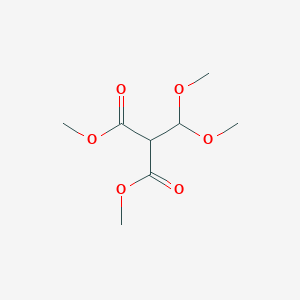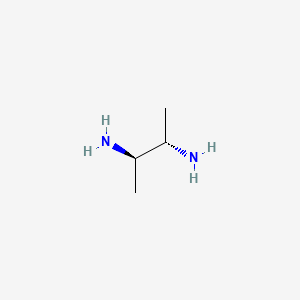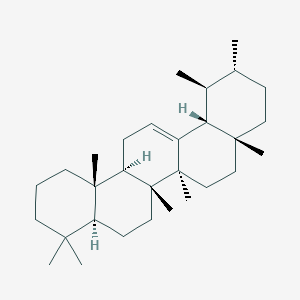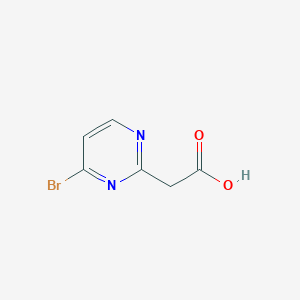![molecular formula C7H9NO2 B1642089 4,5,6,7-Tetrahydro-benzo[D]isoxazol-3-OL CAS No. 27772-90-3](/img/structure/B1642089.png)
4,5,6,7-Tetrahydro-benzo[D]isoxazol-3-OL
Overview
Description
4,5,6,7-Tetrahydro-benzo[D]isoxazol-3-OL is a chemical compound with the molecular formula C7H9NO2 . It is a white solid and is used in various chemical reactions .
Synthesis Analysis
The synthesis of isoxazole derivatives, such as this compound, can be achieved through a one-pot three-component coupling of β-oxo dithioesters, amines, and hydroxylamine in ethanol at reflux . This process affords 5-substituted 3-aminoisoxazoles via an in situ generated β-oxo thioamide intermediate .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered isoxazole ring with one oxygen atom and one nitrogen atom at adjacent positions . The InChI code for this compound is 1S/C7H10N2O/c8-7-5-3-1-2-4-6 (5)10-9-7/h1-4H2, (H2,8,9) .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can be used in the synthesis of 4-aminoalkylisoxazol-3-ones from 3-allyllactams .Physical And Chemical Properties Analysis
This compound is a white solid . It has a molecular weight of 138.17 and its linear formula is C7H10N2O . The compound should be stored at a temperature between 0-5°C .Scientific Research Applications
Gold-Catalyzed Cycloaddition Reactions
4,5,6,7-Tetrahydro-benzo[D]isoxazol-3-OL derivatives have been utilized in gold-catalyzed cycloaddition reactions. This process offers a chemoselective method to access polysubstituted 2 H-benzo[ e][1,3]oxazines or benzo[ f][1,4]oxazepines, showcasing the versatility of benzo[d]isoxazoles in organic synthesis (Xu, Zhao, Li, & Liu, 2018).
Reactions with Iron and Molybdenum Compounds
Benzo[d]isoxazoles exhibit reactivity with nonacarbonyldiiron, pentacarbonyliron, or hexacarbonylmolybdenum, resulting in the formation of complex organic compounds. This process involves N–O and C–C bond cleavage and subsequent hydrolysis, highlighting the compound's potential in synthetic organic chemistry (Nitta, Yi, & Kobayashi, 1985).
Semiconductor Applications
Benzo[d]isoxazoles, such as benzo[d][1,2,3]thiadiazole (isoBT), have been implemented in the development of organic semiconductors. These materials are applicable in transistors, solar cells, photodetectors, and thermoelectrics, demonstrating the compound's relevance in advanced materials science (Chen et al., 2016).
Synthesis of D-amino Acid Oxidase Inhibitors
Derivatives of this compound, like 5-chloro-benzo[d]isoxazol-3-ol (CBIO), have been synthesized and evaluated as inhibitors of D-amino acid oxidase (DAAO). This highlights the compound's potential in the synthesis of biochemical inhibitors (Ferraris et al., 2008).
Synthesis of Fluorine-Containing Derivatives
An effective approach for the synthesis of novel 4-acylamino-4,5,6,7-tetrahydro-1,2-benzisoxazoles, including fluorine-containing derivatives, has been developed. This approach is significant for the synthesis of complex organic molecules with potential pharmaceutical applications (Khlebnicova et al., 2020).
Antimycobacterial Activity
Various 3-(4-(substitutedsulfonyl)piperazin-1-yl)benzo[d]isoxazole derivatives have been synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. This research indicates the potential of benzo[d]isoxazoles in developing new antimicrobial agents (Naidu et al., 2014).
Future Directions
The future directions for the research and application of 4,5,6,7-Tetrahydro-benzo[D]isoxazol-3-OL could involve its use in the development of new synthetic strategies and the design of new isoxazole derivatives based on the most recent knowledge emerging from the latest research . It could also be used in the development of clinically viable drugs due to its wide spectrum of biological activities .
Mechanism of Action
Target of Action
Isoxazole derivatives, to which this compound belongs, have been reported to exhibit a wide spectrum of biological activities and therapeutic potential .
Mode of Action
Isoxazole derivatives have been reported to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Isoxazole derivatives have been reported to influence a variety of biochemical pathways, leading to downstream effects .
Result of Action
Isoxazole derivatives have been reported to exhibit a wide range of biological activities .
Biochemical Analysis
Biochemical Properties
4,5,6,7-Tetrahydro-benzo[D]isoxazol-3-OL plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit enzymes such as PDK1 and LDHA, which are involved in glucose metabolism and are upregulated in certain cancer cells . These interactions suggest that this compound could be a potential candidate for developing new therapeutic agents.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to exhibit cytotoxic activities against colorectal cancer cells, indicating its potential as an anti-cancer agent . Additionally, its impact on gene expression and cellular metabolism further underscores its significance in biochemical research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its inhibition of PDK1 and LDHA enzymes results in altered glucose metabolism in cancer cells . These binding interactions and changes in gene expression highlight the compound’s potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For example, its stability in different environments and its degradation products can impact its efficacy and safety in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have indicated that there are threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biochemical and physiological changes. Additionally, high doses may result in toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, its interaction with PDK1 and LDHA enzymes affects metabolic flux and metabolite levels, which are critical for cellular energy production and homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical effects. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target cells. These interactions are crucial for its efficacy and therapeutic potential .
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is essential for its interaction with target biomolecules and its overall biochemical effects .
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1,2-benzoxazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c9-7-5-3-1-2-4-6(5)10-8-7/h1-4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INECCWXQRVOTEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B1642028.png)







